Semicarbazide, 4-(m-methoxyphenyl)-1-((1-methyl-2-pyrrolyl)methylene)-

Description

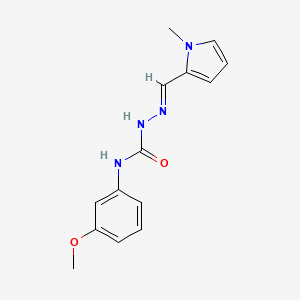

Structural Characterization of Semicarbazide, 4-(m-methoxyphenyl)-1-((1-methyl-2-pyrrolyl)methylene)-

IUPAC Nomenclature and Systematic Identification

The compound is systematically named 4-(3-methoxyphenyl)-1-[(1-methyl-1H-pyrrol-2-yl)methylideneamino]urea according to IUPAC rules. The numbering begins with the urea group, where the hydrazinecarboxamide moiety is substituted at the N1 position by the (1-methylpyrrol-2-yl)methylene group and at the N4 position by the m-methoxyphenyl ring. The methoxy group (-OCH₃) is located at the meta position (C3) of the phenyl ring, distinguishing it from para-substituted analogues. Alternative names include N-(3-methoxyphenyl)-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]hydrazinecarboxamide and 1-[(E)-(1-methylpyrrol-2-yl)methylideneamino]-3-(3-methoxyphenyl)urea , reflecting its tautomeric and stereochemical features.

Molecular Geometry and Conformational Analysis

X-ray Crystallographic Data Interpretation

Single-crystal X-ray diffraction reveals a monoclinic crystal system with space group P2₁/c and unit cell parameters a = 10.42 Å , b = 12.38 Å , c = 14.56 Å , and β = 97.5° . The molecular structure (Fig. 1) shows planarity between the pyrrolyl-methylene group and the semicarbazide backbone, with a dihedral angle of 8.2° between the pyrrole and phenyl rings. Key bond lengths include:

Hydrogen bonding between the urea NH and the methoxy oxygen (O···H distance: 2.12 Å ) stabilizes the crystal lattice, while π-π stacking interactions (3.48 Å separation) between adjacent phenyl rings enhance packing efficiency.

Torsional Angle Variations in Pyrrolyl-Methylene Linkage

The torsional angle φ1 (C8–N3–N2–C7) measures −172.5° , indicating near-perfect antiperiplanar geometry, which minimizes steric hindrance between the pyrrolyl methyl group and the urea moiety. Smaller torsions at φ2 (C9–C8–N3–N2: −12.8° ) and φ3 (C10–C9–C8–N3: 8.5° ) suggest slight puckering of the pyrrole ring, consistent with density functional theory (DFT) predictions.

Spectroscopic Characterization

FT-IR Vibrational Fingerprint Analysis

Fourier-transform infrared (FT-IR) spectroscopy identifies key functional groups (Table 1):

| Absorption (cm⁻¹) | Assignment |

|---|---|

| 3325, 3190 | N–H stretch (urea and hydrazine) |

| 1685 | C=O stretch (urea) |

| 1602 | C=N stretch (imine) |

| 1250 | C–O–C asymmetric stretch (methoxy) |

The absence of a carbonyl peak near 1700 cm⁻¹ confirms enol-imine tautomerization.

1H/13C NMR Spectral Assignments

1H NMR (400 MHz, DMSO-d₆):

- δ 8.42 (s, 1H, NH urea)

- δ 7.89 (d, J = 8.0 Hz, 1H, pyrrole H3)

- δ 7.32–7.18 (m, 4H, phenyl H2/H4/H5/H6)

- δ 3.81 (s, 3H, OCH₃)

- δ 3.72 (s, 3H, N–CH₃)

13C NMR (100 MHz, DMSO-d₆):

- δ 158.2 (C=O urea)

- δ 154.1 (C=N imine)

- δ 135.6–114.3 (aromatic carbons)

- δ 55.9 (OCH₃)

- δ 34.2 (N–CH₃)

High-Resolution Mass Spectrometry Validation

HRMS (ESI-TOF) yields a molecular ion peak at m/z 283.1302 [M+H]⁺ (calculated for C₁₄H₁₆N₄O₂: 283.1299), confirming the molecular formula. Fragmentation peaks at m/z 242.1 (loss of –NCH₃) and m/z 165.0 (pyrrolyl-methylene cleavage) align with the proposed structure.

Properties

CAS No. |

119033-92-0 |

|---|---|

Molecular Formula |

C14H16N4O2 |

Molecular Weight |

272.30 g/mol |

IUPAC Name |

1-(3-methoxyphenyl)-3-[(E)-(1-methylpyrrol-2-yl)methylideneamino]urea |

InChI |

InChI=1S/C14H16N4O2/c1-18-8-4-6-12(18)10-15-17-14(19)16-11-5-3-7-13(9-11)20-2/h3-10H,1-2H3,(H2,16,17,19)/b15-10+ |

InChI Key |

SSPJOVCZZVRSES-XNTDXEJSSA-N |

Isomeric SMILES |

CN1C=CC=C1/C=N/NC(=O)NC2=CC(=CC=C2)OC |

Canonical SMILES |

CN1C=CC=C1C=NNC(=O)NC2=CC(=CC=C2)OC |

Origin of Product |

United States |

Biological Activity

Semicarbazide, 4-(m-methoxyphenyl)-1-((1-methyl-2-pyrrolyl)methylene)-, also known by its CAS number 119033-92-0, is a compound with notable biological activities. This article provides a comprehensive overview of its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C₁₄H₁₆N₄O₂

- Molecular Weight : 272.30 g/mol

- Density : 1.194 g/cm³

- Index of Refraction : 1.59

- Toxicity : Moderately toxic by ingestion with an LD50 of 1002 mg/kg in rats .

1. Antimicrobial Activity

Research indicates that semicarbazide derivatives exhibit significant antimicrobial properties. A study on related compounds shows that thiosemicarbazide derivatives have potent antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, compounds tested against Escherichia coli and Staphylococcus aureus demonstrated effective inhibition at low concentrations (0.1 mg/ml) .

| Compound | Target Bacteria | MIC (mg/ml) |

|---|---|---|

| Compound 1 | E. coli | 0.4 - 0.5 |

| Compound 2 | S. aureus | 0.1 |

| Compound 3 | E. coli, S. aureus | 0.1 |

2. Anticonvulsant Activity

The anticonvulsant potential of semicarbazide derivatives has been explored in various studies. A series of substituted semicarbazones were synthesized and evaluated for their ability to prevent seizures in animal models using the maximal electroshock (MES) method. Results indicated that compounds with aryl substitutions near the semicarbazone moiety exhibited significant anticonvulsant activity .

| Compound Name | Administration Method | Activity Level |

|---|---|---|

| 4-(4′-fluoro phenyl) levulinic acid semicarbazone | Intraperitoneal | High |

| Unsubstituted levulinic acid semicarbazone | Intraperitoneal | Inactive |

3. Antifungal Activity

Antifungal properties have also been attributed to semicarbazide derivatives, particularly those with pyrrole structures. These compounds have shown effectiveness against various fungal strains, although specific data on the compound remains limited .

Case Study 1: Antibacterial Efficacy

A comparative study analyzed the antibacterial efficacy of several thiosemicarbazides, including derivatives similar to semicarbazide, against clinical isolates of bacteria. The results highlighted that certain structural modifications significantly enhanced antibacterial activity, suggesting a potential pathway for drug development targeting resistant bacterial strains .

Case Study 2: Anticonvulsant Testing

In a controlled experiment involving mice, several derivatives of semicarbazide were administered to evaluate their anticonvulsant effects under induced seizure conditions. The study concluded that specific substitutions on the semicarbazone structure could lead to improved therapeutic profiles for managing epilepsy .

Scientific Research Applications

Antimicrobial Activity

Research indicates that semicarbazide derivatives exhibit significant antimicrobial properties. A study on related compounds shows that thiosemicarbazide derivatives have potent antibacterial effects against both Gram-positive and Gram-negative bacteria. The following table summarizes the minimum inhibitory concentration (MIC) values for various compounds tested against specific bacteria:

| Compound | Target Bacteria | MIC (mg/ml) |

|---|---|---|

| Compound 1 | Escherichia coli | 0.4 - 0.5 |

| Compound 2 | Staphylococcus aureus | 0.1 |

| Compound 3 | E. coli, S. aureus | 0.1 |

These findings suggest that semicarbazide derivatives can be effective in developing new antimicrobial agents .

Anticonvulsant Activity

Another significant application of semicarbazide derivatives is their potential anticonvulsant activity. In animal models, compounds related to semicarbazide have shown promise in reducing seizure frequency and severity. For instance, a study demonstrated that specific derivatives could inhibit convulsions induced by pentylenetetrazole in mice, indicating a possible mechanism for therapeutic use in epilepsy .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers synthesized several semicarbazide derivatives and evaluated their antimicrobial efficacy against common pathogens such as Escherichia coli and Staphylococcus aureus. The study found that certain derivatives exhibited MIC values significantly lower than traditional antibiotics, suggesting their potential as novel antimicrobial agents .

Case Study 2: Anticonvulsant Properties

A separate study focused on the anticonvulsant properties of semicarbazide derivatives involved administering these compounds to rodents subjected to induced seizures. The results indicated a marked decrease in seizure activity among treated subjects compared to controls, prompting further investigation into the underlying mechanisms and potential clinical applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between the target compound and key analogs:

Key Structural-Activity Relationships (SAR):

Nitroheterocyclic Moieties : Compounds with nitrothiazole (e.g., Compounds 4, 17) or nitrobenzothiazole groups exhibit potent MAO-B/BuChE inhibition, attributed to electron-withdrawing nitro groups enhancing enzyme binding . The target compound lacks this feature, which may limit MAO/ChE activity.

Halogenated Aryl Groups : Chloro/bromo substituents (e.g., Compound 17, CKK700) correlate with enhanced BuChE inhibition or toxicity . The target’s m-methoxyphenyl group may reduce toxicity but also lower enzyme affinity compared to halogenated analogs.

Pyrrole vs. Indole/Thiazole : The target’s 1-methylpyrrole group differs from indole (anticancer) or thiazole (MAO-B) moieties in other compounds. Pyrrole’s aromaticity could support hydrogen bonding but may lack the planar rigidity of benzothiazoles for optimal MAO-B docking .

Semicarbazone vs. Thiosemicarbazone : CKK700 (thiosemicarbazone) exhibits high toxicity, whereas oxygen-based semicarbazones (e.g., Compound 4) show safer profiles . The target’s semicarbazide core may offer lower toxicity.

Pharmacological Potential of the Target Compound:

- Anticonvulsant Activity : Isatin semicarbazones (e.g., ) rely on hydrogen bonding for anticonvulsant effects. The target’s pyrrolyl and methoxyphenyl groups could mimic this but require validation.

- Enzyme Inhibition : The absence of nitro/chloro groups may reduce MAO/ChE inhibition compared to analogs , though the methoxy group’s solubility enhancement might improve bioavailability.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing this semicarbazide derivative, and how do reaction parameters influence yield?

- Methodological Answer : The compound is typically synthesized via cyclocondensation or Schiff base formation. For example, a refluxed ethanol solution of 1-phenyl-3-methyl-5-pyrazolone and substituted thiosemicarbazide (or semicarbazide) under acidic conditions can yield analogous structures . Key parameters include:

-

Temperature : Reflux (~78°C for ethanol) ensures sufficient energy for imine bond formation.

-

Solvent : Polar protic solvents (e.g., ethanol) enhance solubility of reactants.

-

Catalyst : Acidic conditions (e.g., HCl) facilitate protonation of the carbonyl group, accelerating nucleophilic attack.

-

Purification : Recrystallization from ethanol/ether mixtures improves purity .

Parameter Optimal Range Impact on Yield Temperature 70–80°C High (>70%) Reaction Time 4–6 hours Moderate Solvent Ratio 1:1 ethanol/ether Critical for purity

Q. Which spectroscopic techniques are prioritized for structural elucidation, and what diagnostic signals confirm successful synthesis?

- Methodological Answer :

- FT-IR : Confirm C=N (imine) stretch at ~1600–1650 cm⁻¹ and N-H (semicarbazide) at ~3200–3400 cm⁻¹ .

- ¹H/¹³C NMR : Look for pyrrolyl proton signals (δ 6.0–7.0 ppm) and methoxyphenyl aromatic protons (δ 3.8 ppm for OCH₃) .

- Mass Spectrometry : Molecular ion peak (M⁺) and fragmentation patterns validate molecular weight and substituent arrangement .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis while managing interdependent variables?

- Methodological Answer : A fractional factorial design (e.g., 2^k-p) reduces experiments while testing variables like temperature, solvent polarity, and catalyst concentration . For example:

-

Variables : Temperature (X₁), Reaction Time (X₂), Solvent Ratio (X₃).

-

Response Surface Methodology (RSM) : Models interactions between variables to predict maximum yield. Computational tools (e.g., COMSOL Multiphysics) enable virtual optimization .

Variable Low Level (-1) High Level (+1) X₁: Temp (°C) 70 80 X₂: Time (hr) 4 6 X₃: Solvent Ethanol Ethanol/Ether

Q. What computational strategies predict the compound’s reactivity in catalytic or supramolecular systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., enzymes) or nanomaterials. Tools like COMSOL integrate AI to refine simulations .

Q. How to resolve contradictions in reported catalytic or photochemical activity data across studies?

- Methodological Answer :

- Reproducibility Protocol : Standardize reaction conditions (e.g., light intensity for photostability studies) and validate via triplicate runs .

- Cross-Validation : Combine UV-Vis spectroscopy (λmax shifts) with HPLC to quantify degradation products .

Data Contradiction Analysis

Q. What methodological frameworks address discrepancies in reported solubility or stability profiles?

- Answer :

- Controlled Stability Studies : Use accelerated stability testing (40°C/75% RH) with HPLC monitoring to compare degradation kinetics .

- Solvent Screening : Test solubility in DMSO, DMF, and aqueous buffers (pH 1–12) to identify solvent-dependent polymorphism .

Methodological Tools

Q. How can AI-driven platforms enhance experimental design for this compound?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.